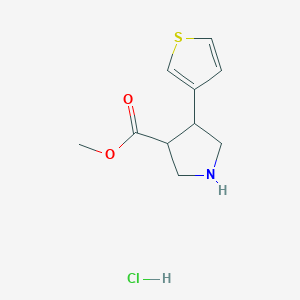
Methyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(チオフェン-3-イル)ピロリジン-3-カルボン酸メチル塩酸塩は、チオフェン基とカルボン酸エステルで置換されたピロリジン環を特徴とする化合物です。
合成法
合成経路と反応条件
4-(チオフェン-3-イル)ピロリジン-3-カルボン酸メチル塩酸塩の合成は、通常、チオフェン誘導体とピロリジンカルボン酸エステルの縮合によって行われます。 一般的な方法の1つは、Paal-Knorr合成であり、これは酸性条件下で1,4-ジカルボニル化合物とチオフェン誘導体の反応を伴います 。 別の方法は、Gewald反応であり、これは硫黄、α-メチレンカルボニル化合物、およびα-シアノエステルの縮合を伴います .
工業的生産方法
この化合物の工業的生産には、高い収率と純度を確保するために、最適化された反応条件を使用した大規模合成が含まれる場合があります。これには、反応パラメーターを正確に制御するための連続フローリアクターと自動システムの使用が含まれることがよくあります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate hydrochloride typically involves the condensation of thiophene derivatives with pyrrolidine carboxylates. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with thiophene derivatives under acidic conditions . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
反応の種類
4-(チオフェン-3-イル)ピロリジン-3-カルボン酸メチル塩酸塩は、次のものを含むさまざまな化学反応を起こすことができます。
酸化: チオフェン環は酸化されてスルホキシドまたはスルホンを形成することができます。
還元: エステル基はアルコールに還元できます。
置換: チオフェン環は求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 求電子置換反応は、しばしば触媒の存在下で臭素や塩素などの試薬を使用します。
生成される主な生成物
酸化: スルホキシドおよびスルホン。
還元: アルコール誘導体。
置換: ハロゲン化チオフェン誘導体。
科学研究の用途
4-(チオフェン-3-イル)ピロリジン-3-カルボン酸メチル塩酸塩は、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用と抗がん作用を持つ生物活性化合物としての可能性が調査されています.
科学的研究の応用
Methyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用機序
4-(チオフェン-3-イル)ピロリジン-3-カルボン酸メチル塩酸塩の作用機序は、特定の分子標的との相互作用を伴います。チオフェン環は、さまざまな酵素や受容体と相互作用し、それらの活性を調節することができます。 ピロリジン環は、化合物の標的への結合親和性と選択性を高めることができます 。関与する正確な経路は、特定の用途と標的に依存します。
類似の化合物との比較
類似の化合物
チオフェン誘導体: スプロフェンやアルチカインなど、構造的特徴と薬理作用が類似しています.
ピロリジン誘導体: ピロリジン環構造を共有し、創薬に使用されているピロリジンやプロリノールなど.
独自性
4-(チオフェン-3-イル)ピロリジン-3-カルボン酸メチル塩酸塩は、チオフェン環とピロリジン環の組み合わせによってユニークです。これは、独特の化学的および生物学的特性をもたらします。この組み合わせにより、さまざまな分野で幅広い用途が可能になり、研究開発にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Thiophene derivatives: Such as suprofen and articaine, which have similar structural features and pharmacological properties.
Pyrrolidine derivatives: Including pyrrolizines and prolinol, which share the pyrrolidine ring structure and are used in drug development.
Uniqueness
Methyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate hydrochloride is unique due to its combination of a thiophene ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C10H14ClNO2S |
|---|---|
分子量 |
247.74 g/mol |
IUPAC名 |
methyl 4-thiophen-3-ylpyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H13NO2S.ClH/c1-13-10(12)9-5-11-4-8(9)7-2-3-14-6-7;/h2-3,6,8-9,11H,4-5H2,1H3;1H |
InChIキー |
BUBUNZWLLDVTRO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CNCC1C2=CSC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


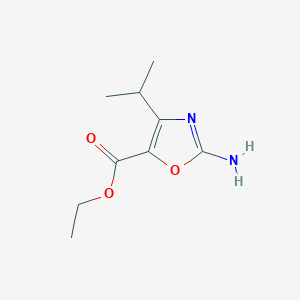

![3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione](/img/structure/B12311138.png)
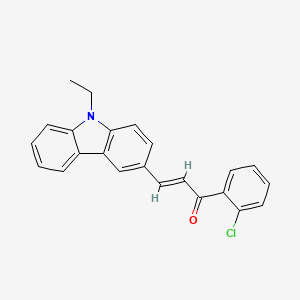


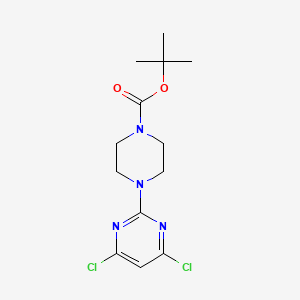
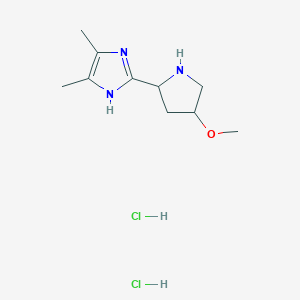
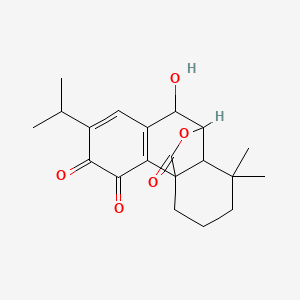
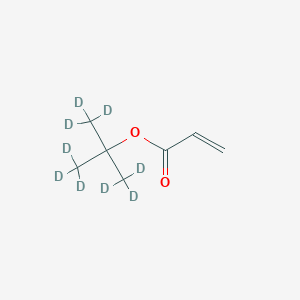
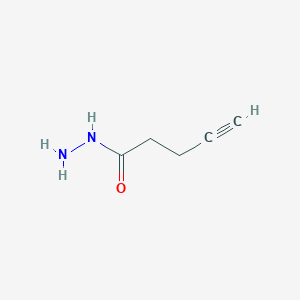
![2-[(Cyclopentylcarbamoyl)amino]propanoic acid](/img/structure/B12311182.png)
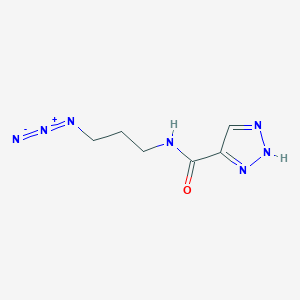
![2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid](/img/structure/B12311197.png)
